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The Foodomics Laboratory at Alabama A&M University (AAMU) is at the forefront of

investigating the intricate relationships between food components and biological systems. This

emerging field, "Foodomics," integrates advanced analytical techniques with molecular biology

to understand the health benefits of functional foods, assess food safety and quality, and

identify bioactive compounds with therapeutic potential.[1] Research at AAMU's Foodomics

Laboratory, under the direction of faculty like Dr. Judith Boateng, specifically focuses on the

molecular and biochemical mechanisms of chemoprevention by bioactive food components,

with a strong interest in nutrigenomics—the study of how these components affect gene

regulation.[2]

These application notes provide an overview of the key techniques and research workflows

employed at the AAMU Foodomics Laboratory. The detailed protocols are intended to serve as

a practical guide for researchers in food science, nutrition, and drug discovery.

Application Note 1: Metabolomic Profiling of
Bioactive Compounds in Functional Foods
Introduction: A primary objective of the AAMU Foodomics Laboratory is the quantitative

evaluation of bioactive health components in foods like basil and ginger.[1] To achieve this,

Liquid Chromatography-Mass Spectrometry (LC-MS) is employed for high-resolution metabolic

profiling. This technique allows for the separation, identification, and quantification of a wide
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array of small molecules, providing a comprehensive understanding of a food's chemical

composition and its potential health benefits.

Experimental Workflow:
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Caption: Workflow for Metabolomic Analysis of Bioactive Compounds.
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Protocol: LC-MS Analysis of Herbal Extracts

Sample Preparation:

Harvest fresh basil and ginger samples.[1]

Flash-freeze samples in liquid nitrogen and lyophilize to dryness.

Grind the dried samples into a fine powder using a mortar and pestle or a cryogenic

grinder.

Store the powder at -80°C until extraction.

In Vitro Digestion (as applicable):

Subject the powdered samples to a simulated in vitro digestion process that mimics the

oral, gastric, and intestinal phases.[1]

Collect aliquots from each digestive phase for analysis.[1]

Extraction of Bioactive Compounds:

Perform a solid-phase extraction (SPE) to clean up the samples and isolate the

compounds of interest.[1]

Elute the compounds and prepare them in a solvent compatible with the LC-MS system.

LC-MS Analysis:

Utilize an Agilent 1100 Series LC/MSD triple quadrupole mass spectrometer or a similar

instrument.[1]

Inject the extracted samples onto a C18 column for reverse-phase chromatography.

Develop a gradient elution method using water and acetonitrile, both with 0.1% formic

acid, to separate the compounds.

Acquire mass spectra in full MS mode with a resolution of 60,000.[1]
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Data Analysis:

Process the raw data using metabolomics software (e.g., XCMS, MZmine).

Identify metabolites by comparing their mass-to-charge ratio (m/z) and retention times to

known standards and databases.

Quantify the identified bioactive compounds.

Data Presentation: Representative Metabolite Quantification

Bioactive
Compound

Retention Time
(min)

m/z
Concentration
in Ginger
(µg/g)

Concentration
in Basil (µg/g)

6-Gingerol 8.5 295.1907 150.2 ± 12.5 N/A

Rosmarinic Acid 6.2 361.0974 N/A 210.8 ± 18.3

Quercetin 7.1 303.0504 25.4 ± 3.1 45.1 ± 5.2

Eugenol 9.8 165.0915 N/A 180.5 ± 15.7

Application Note 2: Assessing the Efficacy of
Bioactive Compounds on Nonalcoholic Fatty Liver
Disease (NAFLD) Models
Introduction: A significant area of research at the AAMU Foodomics Laboratory is determining

the protective properties of bioactive compounds from foods like basil and ginger against

Nonalcoholic Fatty Liver Disease (NAFLD).[1] This involves using in vitro cell culture models to

assess the impact of these compounds on lipid accumulation and cellular toxicity markers.

Protocol: In Vitro NAFLD Model using HepG2 Cells

Cell Culture:

Culture human hepatoma (HepG2) cells in Eagle's Minimum Essential Medium (EMEM)

supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
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Maintain the cells in an incubator at 37°C with 5% CO2.

Induction of Steatosis:

Seed HepG2 cells in 6-well plates and allow them to adhere overnight.

Induce lipid accumulation (steatosis) by treating the cells with a high-fat medium (e.g.,

oleic acid and palmitic acid) for 24-48 hours.

Treatment with Bioactive Extracts:

Prepare sterile extracts of basil and ginger.

Treat the steatotic HepG2 cells with various concentrations of the herbal extracts for 24

hours.

Include a vehicle control (cells treated with high-fat medium only) and a positive control

(e.g., a known anti-steatotic drug).

Assessment of Lipid Accumulation:

Fix the cells with 4% paraformaldehyde.

Stain the intracellular lipid droplets using Oil Red O stain.[1]

Elute the stain from the cells and quantify the absorbance using a spectrophotometer at

~500 nm to determine the extent of lipid accumulation.

Toxicity and Gene Expression Analysis:

Measure cell viability using an MTT assay to assess any cytotoxic effects of the extracts.

Extract total RNA from the cells using a Trizol reagent protocol for downstream gene

expression analysis.[1]

Application Note 3: Nutrigenomics and miRNA
Microarray Analysis
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Introduction: Nutrigenomics is a core component of the research in the Food Safety and

Toxicology lab at AAMU, focusing on how bioactive food components influence epigenetics

and gene regulation.[2] MicroRNA (miRNA) microarray analysis is a powerful tool used to

investigate how these compounds may alter the expression of miRNAs, which are small non-

coding RNAs that play a crucial role in regulating gene expression and are often dysregulated

in diseases like NAFLD.

Protocol: miRNA Microarray Analysis

RNA Extraction and Quality Control:

Extract total RNA, including the miRNA fraction, from treated and control cells using a

Trizol-based method.[1]

Quantify the RNA concentration and assess its purity using a NanoDrop1000

Spectrophotometer.[1]

Verify the quality and integrity of the RNA, ensuring the presence of the miRNA fraction,

using an Agilent 2100 Bioanalyzer.[1]

Labeling and Hybridization:

Convert the total RNA containing miRNAs into cDNA.[1]

Label the cDNA with a fluorescent dye (e.g., Cy3 or Cy5).

Hybridize the labeled cDNA to a microarray chip containing probes for a wide range of

known miRNAs.[1]

Scanning and Data Analysis:

Scan the microarray chip using a laser scanner to detect the fluorescence signals.

Process the raw image data to quantify the signal intensity for each miRNA probe.

Perform statistical analysis to identify miRNAs that are differentially expressed between

the treatment and control groups.
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Hypothetical Signaling Pathway Analysis:
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Caption: Hypothetical pathway of a bioactive compound in liver cells.

Data Presentation: Representative miRNA Expression Data
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miRNA ID
Fold Change
(Extract vs.
Control)

p-value
Putative Target
Gene(s)

hsa-miR-122 -2.5 0.001 SREBF1, FASN

hsa-miR-34a -1.8 0.015 SIRT1

hsa-let-7c +2.1 0.005 IGF1R

hsa-miR-21 -1.5 0.021 PTEN

These notes and protocols represent the multidisciplinary "Foodomics" approach utilized at

Alabama A&M University, combining analytical chemistry, molecular biology, and nutrition

science.[1] This integrative strategy is crucial for elucidating the health benefits of functional

foods and provides a robust framework for the development of novel therapeutic and

preventive strategies against chronic diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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